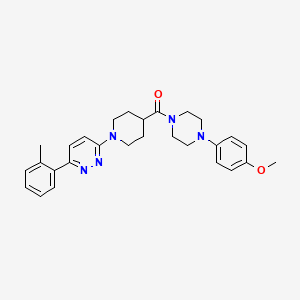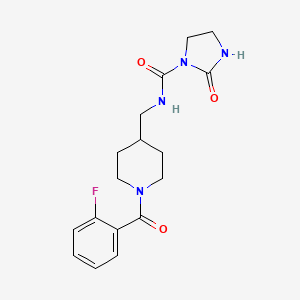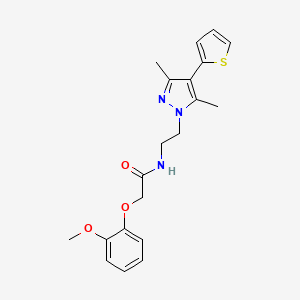
(4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C28H33N5O2 and its molecular weight is 471.605. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter involved in many functions of the nervous system .
Mode of Action
The compound interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition results in an increase in acetylcholine levels, as the hydrolysis of acetylcholine is reduced . The compound with the best AChE activity was found to show competitive inhibition .
Biochemical Pathways
By inhibiting AChE and BChE, the compound affects the cholinergic transmission pathway . This pathway is involved in various cognitive functions and its impairment is associated with neurodegenerative diseases like Alzheimer’s . The inhibition of AChE and BChE leads to an increase in acetylcholine levels, which can help alleviate the symptoms of diseases characterized by acetylcholine deficiency .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE and BChE . This can help improve cognitive functions in individuals with acetylcholine deficiency, such as those suffering from Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, storage conditions can affect the stability of the compound Additionally, the compound’s efficacy can be influenced by factors such as the patient’s health status, genetic makeup, and other individual-specific factors
Propiedades
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O2/c1-21-5-3-4-6-25(21)26-11-12-27(30-29-26)32-15-13-22(14-16-32)28(34)33-19-17-31(18-20-33)23-7-9-24(35-2)10-8-23/h3-12,22H,13-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNODSLAKTWFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2870838.png)
![N'-(3-chloro-4-methylphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2870839.png)
![N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2870840.png)
![(E)-N-Methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2870843.png)
![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]aniline](/img/structure/B2870844.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2870845.png)

![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2870848.png)
![2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2870849.png)

![4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate](/img/structure/B2870855.png)

![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2870859.png)

